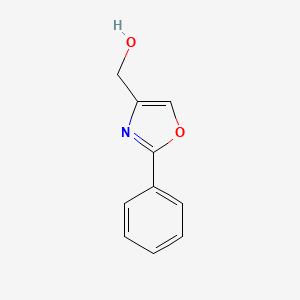

(2-Phenyloxazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDBXQYHHCUEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574044 | |

| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59398-98-0 | |

| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of (2-Phenyloxazol-4-yl)methanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow molecules incorporating this scaffold to bind effectively to a wide array of biological targets.[1] This versatility has led to the classification of the oxazole moiety as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme. Consequently, oxazole derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Within this important class of compounds, (2-Phenyloxazol-4-yl)methanol (CAS Number: 59398-98-0) emerges as a particularly valuable building block for the synthesis of complex, biologically active molecules. Its structure, featuring a stable 2-phenyloxazole core and a reactive primary alcohol at the 4-position, provides a strategic starting point for the elaboration of novel drug candidates. The phenyl group at the 2-position often serves as a key recognition element for target binding, while the hydroxymethyl group at the 4-position offers a versatile handle for chemical modification and the introduction of further pharmacophoric features.

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound in the context of contemporary drug discovery. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective use in synthesis and for quality control purposes.

| Property | Value |

| CAS Number | 59398-98-0 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Solid |

While a publicly available, fully characterized set of spectra is not readily found in a single database, the expected spectroscopic data can be inferred from the analysis of its functional groups and data from closely related analogs. The following represents a predictive summary of the key spectroscopic features that would confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the oxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will likely appear as multiplets in the range of δ 7.2-8.0 ppm. The oxazole proton should appear as a singlet, and the methylene protons adjacent to the oxygen will also likely be a singlet. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenyl and oxazole rings, as well as the hydroxymethyl carbon. The quaternary carbons of the oxazole ring will have distinct chemical shifts, and the carbons of the phenyl ring will appear in the aromatic region.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, C=N and C=C stretching vibrations from the oxazole and phenyl rings (in the 1500-1600 cm⁻¹ region), and a C-O stretching band for the primary alcohol.

Mass Spectrometry (MS):

Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 176.06. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the formation of the oxazole ring followed by the reduction of a carbonyl group at the 4-position. A common and reliable approach starts from the corresponding carboxylic acid ester, ethyl 2-phenyl-4-oxazolecarboxylate.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 2-phenyl-4-oxazolecarboxylate

This protocol details the reduction of the ester functionality of ethyl 2-phenyl-4-oxazolecarboxylate to the primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of this transformation.[2][6]

Materials:

-

Ethyl 2-phenyl-4-oxazolecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 2-phenyl-4-oxazolecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume any excess LiAlH₄.[7] This should be followed by the cautious, dropwise addition of water, then 1 M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.

-

Inert Atmosphere: An inert atmosphere is used to prevent the reaction of LiAlH₄ with atmospheric moisture.

-

Controlled Addition at Low Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Adding the ester solution dropwise at 0 °C helps to control the reaction rate and prevent a dangerous temperature increase.

-

Careful Quenching: The quenching process is the most hazardous step of this procedure. The slow, sequential addition of ethyl acetate, water, and acid is crucial to safely neutralize the reactive aluminum species and any unreacted LiAlH₄.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value, biologically active molecules. The 2-phenyloxazole motif is a common feature in a variety of kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site. The hydroxymethyl group at the 4-position provides a convenient attachment point for building out the rest of the inhibitor, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

A notable application of this scaffold is in the development of p38 MAP kinase inhibitors. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.[8][9][10]

Figure 2: A representative workflow for the elaboration of this compound into a p38 kinase inhibitor.

Illustrative Synthetic Elaboration to a p38 Kinase Inhibitor Scaffold

The following outlines a general, illustrative procedure for the conversion of this compound into a scaffold commonly found in p38 kinase inhibitors. This involves the activation of the primary alcohol and subsequent nucleophilic substitution.

Part A: Activation of the Hydroxyl Group (e.g., Conversion to a Mesylate)

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride (mesyl chloride) (1.2 equivalents) dropwise to the stirred solution.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution

-

Reaction Setup: Dissolve the crude mesylate from Part A in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine-containing fragment (e.g., a substituted aniline or a heterocyclic amine) (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

-

Reaction and Workup: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete. After cooling, pour the mixture into water and extract the product with an appropriate organic solvent. Purify the final product by column chromatography or recrystallization.

This two-step sequence allows for the facile introduction of a wide variety of amine-containing side chains, enabling the rapid generation of a library of compounds for SAR studies aimed at optimizing the inhibitory activity against p38 MAP kinase.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the 2-phenyloxazole scaffold, makes it an attractive intermediate for drug discovery programs. The ability to easily functionalize the hydroxymethyl group at the 4-position provides a powerful tool for the optimization of lead compounds, particularly in the area of kinase inhibitor development. As the demand for novel and selective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the successful discovery and development of the next generation of medicines.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

- Yadav, P., & Shah, K. (2025).

- PubMed. (2002). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(5), 785-788.

- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- PubMed Central. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(1), 169-176.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.

-

University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

-

Scribd. (n.d.). Bioorganic & Medicinal Chemistry Letters: Article Info | PDF | Active Site | Ester. Retrieved from [Link]

-

Reddit. (2023). LiAlH4. Retrieved from [Link]

- PubMed. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5142-5147.

-

ResearchGate. (2011). Pyridinyl-imidazole inhibitors of p38 MAPK. Retrieved from [Link]

- PubMed Central. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17745-17757.

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link]

-

YouTube. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. Retrieved from [Link]

-

DiVA portal. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Semantic Scholar. (n.d.). CHEMOSELECTIVE METAL FREE DEALLYLATION OF α-ALLYL-PHENYL- CARBOXYLIC ESTERS UNDER REDUCTION. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

PubMed. (n.d.). Construction of some new bioactive building block of thiazolidines. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (2-Phenyloxazol-4-yl)methanol: A Key Intermediate in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of (2-Phenyloxazol-4-yl)methanol, a heterocyclic alcohol of significant interest to the pharmaceutical and chemical research communities. The oxazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] This document details the fundamental physicochemical properties, provides a robust and validated synthetic protocol, outlines methods for its characterization, and discusses its strategic importance in the context of drug discovery and development. The information is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound for practical application.

Introduction

2.1 The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This motif is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Its significance in medicinal chemistry is partly due to its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] The ability to readily functionalize the oxazole core makes it an ideal platform for developing novel therapeutic agents.[1]

2.2 this compound: An Overview

This compound, identified by CAS number 59398-98-0, is a key derivative of the oxazole family.[5] It features a phenyl group at the 2-position, which can be crucial for molecular recognition (e.g., through pi-stacking interactions), and a hydroxymethyl group at the 4-position. This primary alcohol is not just a structural feature but a reactive handle, allowing for a multitude of subsequent chemical transformations. This makes the compound a valuable starting material for building libraries of derivatives for structure-activity relationship (SAR) studies in drug development programs.[6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis and drug development. These parameters influence solubility, reactivity, and formulation characteristics.

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59398-98-0 | [5] |

| Molecular Formula | C₁₀H₉NO₂ | [5] |

| Molecular Weight | 175.18 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Data not widely reported | N/A |

| Boiling Point | Data not widely reported | N/A |

| pKa (Alcoholic Proton) | ~16-18 (estimated) | [7][8] |

| pKa (Conjugate Acid) | < 1 (estimated, for oxazole nitrogen) | [7][8] |

3.1 Solubility Profile

The solubility of this compound is dictated by the balance between its polar hydroxyl group and its larger, nonpolar phenyl and oxazole ring systems.

-

Soluble: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone, where hydrogen bonding and dipole-dipole interactions can occur.[9][10][11]

-

Sparingly Soluble: Likely shows moderate to low solubility in less polar solvents like ethyl acetate and dichloromethane.

-

Insoluble: Predicted to be practically insoluble in nonpolar solvents like hexanes and in water, despite the presence of the hydroxyl group.

3.2 Acidity and Basicity (pKa)

The molecule possesses two sites with acid-base properties:

-

The Hydroxymethyl Group: The proton of the primary alcohol is weakly acidic, with an estimated pKa value typical for simple alcohols (around 16-18).[7][8] Under standard conditions, it will not be deprotonated, but it can be by strong bases like sodium hydride.

-

The Oxazole Nitrogen: The nitrogen atom in the oxazole ring is weakly basic due to the delocalization of its lone pair of electrons within the aromatic system. The pKa of its conjugate acid is estimated to be very low (likely less than 1), meaning it requires a superacid to be protonated.

Synthesis and Spectroscopic Characterization

4.1 Synthetic Strategy

This compound is accessible through several synthetic routes.[1][5] A highly reliable and common laboratory-scale method is the reduction of a corresponding 4-carboxy- or 4-formyl- precursor. The reduction of an ester, such as ethyl 2-phenyloxazole-4-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), is an effective strategy that proceeds with high yield. This transformation is a cornerstone of organic synthesis for converting esters to primary alcohols.[12]

Caption: General workflow for the synthesis of this compound.

4.2 Detailed Synthetic Protocol: Reduction of Ethyl 2-phenyloxazole-4-carboxylate

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of anhydrous solvent is critical because LiAlH₄ reacts violently with water. The reaction progress is monitored by Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed, preventing unnecessary reaction time or incomplete conversion. The Fieser workup (sequential addition of water and base) is a standard, safe, and effective method for quenching the reaction and precipitating aluminum salts, which simplifies purification.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF dropwise. Rationale: The exothermic reaction is controlled by slow addition at a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the starting ester spot has disappeared.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This specific sequence generates granular aluminum salts that are easily filtered.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield pure this compound.

4.3 Spectroscopic Profile (Predicted)

While specific experimental data can be requested from vendors, the expected spectroscopic features can be reliably predicted based on the structure.[13]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 - 7.95 (m, 2H, ortho-protons of phenyl ring)

-

δ 7.80 (s, 1H, H5 of oxazole ring)

-

δ 7.50 - 7.40 (m, 3H, meta- and para-protons of phenyl ring)

-

δ 4.75 (s, 2H, -CH₂OH)

-

δ 2.50 (br s, 1H, -OH, exchanges with D₂O)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~162.0 (C2, oxazole)

-

δ ~145.0 (C4, oxazole)

-

δ ~135.0 (C5, oxazole)

-

δ ~130.0, 128.8, 126.5, 127.0 (phenyl carbons)

-

δ ~58.0 (-CH₂OH)

-

-

FT-IR (KBr, cm⁻¹):

-

~3350 cm⁻¹ (broad, O-H stretch)

-

~3100 cm⁻¹ (C-H aromatic stretch)

-

~1615, 1550 cm⁻¹ (C=N, C=C aromatic ring stretches)

-

~1050 cm⁻¹ (C-O stretch)

-

Role in Drug Development & Chemical Biology

5.1 A Versatile Synthetic Intermediate

The primary utility of this compound in drug discovery lies in the reactivity of its hydroxymethyl group. This functional group is a gateway to a variety of other functionalities, enabling the exploration of chemical space around the core scaffold.

Caption: Key synthetic transformations of this compound.

This versatility allows chemists to systematically modify the structure to probe interactions with biological targets, optimize potency, and improve pharmacokinetic properties. For example, converting the alcohol to a carboxylic acid introduces a potential hydrogen bond donor/acceptor and a charged group, while converting it to an ether can increase lipophilicity.[1]

Experimental Protocols for Physicochemical Characterization

6.1 Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

6.2 Solubility Determination (Shake-Flask Method)

This method provides a quantitative measure of a compound's solubility in a given solvent.[9]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Conclusion

This compound is more than a simple chemical; it is a foundational tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic placement of a reactive hydroxymethyl group on a biologically relevant oxazole scaffold, makes it an invaluable intermediate. A comprehensive grasp of its physicochemical properties and synthetic methodologies, as detailed in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutic agents.

References

-

ResearchGate. (n.d.). Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Purosolv. (2025). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methanol. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 11. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 59398-98-0|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Oxazole Derivatives

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them privileged scaffolds in drug discovery.[2][3] This guide provides an in-depth technical exploration of the synthesis and characterization of novel oxazole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into reaction optimization and substrate scope. Furthermore, this guide establishes a self-validating framework for the comprehensive characterization of these molecules, ensuring structural integrity and purity through a multi-technique spectroscopic and crystallographic approach.

The Strategic Importance of the Oxazole Scaffold

The oxazole ring's significance lies in its unique electronic and structural properties, which facilitate diverse non-covalent interactions with biological targets like enzymes and receptors.[1][2][4] This inherent ability to act as a versatile pharmacophore has led to the development of numerous clinically relevant molecules.[5][6] From a synthetic standpoint, the oxazole core offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties to optimize drug-like characteristics. The planarity and aromaticity of the oxazole ring also make it an attractive component in the design of novel organic materials with specific electronic and photophysical properties.[7]

Synthetic Strategies for Oxazole Ring Construction

The construction of the oxazole core can be approached through various synthetic routes, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Methodologies: The Bedrock of Oxazole Synthesis

A cornerstone of oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of 2-acylamino ketones.[8][9][10] This method is particularly effective for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

-

Mechanistic Insight: The reaction proceeds via an initial activation of the ketone by a dehydrating agent, typically a strong acid like sulfuric acid or polyphosphoric acid, followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon.[11] Subsequent dehydration of the resulting dihydrooxazolol intermediate affords the aromatic oxazole ring.[11] The choice of dehydrating agent is critical; for instance, trifluoromethanesulfonic acid in conjunction with aluminum chloride has been shown to be effective in a one-pot Friedel-Crafts/Robinson-Gabriel synthesis.[11]

-

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

-

To a stirred solution of α-benzamidoacetophenone (1 mmol) in glacial acetic acid (10 mL), add concentrated sulfuric acid (0.5 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.

-

The Fischer synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride.[6][12][13]

-

Mechanistic Insight: The reaction initiates with the protonation of the cyanohydrin by HCl, followed by the formation of an iminochloride intermediate.[12] This intermediate then undergoes a nucleophilic attack by the second aldehyde, leading to a chloro-oxazoline intermediate after dehydration.[12] Tautomerization and subsequent elimination of HCl yield the final oxazole product.[12][14] This method is particularly useful for the synthesis of diaryloxazoles.[12]

Modern Synthetic Approaches: Efficiency and Diversity

The van Leusen reaction is a highly versatile and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][15][16][17] This reaction is prized for its mild conditions and broad substrate scope.[15][16]

-

Mechanistic Insight: The reaction proceeds via a base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl.[4][15] The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole.[4][15][18]

-

Experimental Protocol: Synthesis of 5-Phenyloxazole

-

In a round-bottom flask, dissolve benzaldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10 mL).

-

Add potassium carbonate (2 mmol) to the solution and stir the mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water (20 mL) and ethyl acetate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain 5-phenyloxazole.

-

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[19][20] The synthesis of oxazoles is particularly amenable to microwave assistance, especially in reactions like the van Leusen synthesis.[4][21][22]

-

Causality of Enhancement: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reaction rates. In the context of oxazole synthesis, this can lead to cleaner reactions with fewer side products.[23]

-

Experimental Protocol: Microwave-Assisted Synthesis of 5-Aryloxazoles

-

In a microwave-safe vessel, combine the substituted aryl aldehyde (1 mmol), TosMIC (1.2 mmol), and potassium phosphate (2 mmol) in isopropanol (5 mL).[21][22][23]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 80 °C) for 10-20 minutes.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials.[24] Several MCRs have been developed for the synthesis of highly substituted oxazoles.[25] For example, an acid-promoted multicomponent reaction of arylglyoxal monohydrates, nitriles, and various C-nucleophiles can afford fully substituted oxazoles.[24]

Comprehensive Characterization of Novel Oxazole Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized oxazole derivatives are paramount. A combination of spectroscopic and analytical techniques is essential for a self-validating characterization process.[26][27]

Spectroscopic Techniques

| Technique | Information Obtained | Key Considerations for Oxazoles |

| ¹H NMR Spectroscopy | Provides information on the electronic environment and connectivity of protons. | The chemical shifts of the oxazole ring protons are characteristic: C2-H (δ ~8.0-8.2 ppm), C4-H (δ ~7.2-7.8 ppm), and C5-H (δ ~7.0-7.3 ppm). Coupling constants can help determine substitution patterns. |

| ¹³C NMR Spectroscopy | Reveals the carbon skeleton of the molecule. | The oxazole ring carbons resonate at distinct chemical shifts: C2 (~150-162 ppm), C4 (~125-140 ppm), and C5 (~120-128 ppm). |

| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | Look for characteristic C=N stretching (~1650-1580 cm⁻¹), C=C stretching (~1580-1470 cm⁻¹), and C-O-C stretching (~1100-1020 cm⁻¹) bands of the oxazole ring.[28] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) confirms the molecular weight. Fragmentation patterns can provide structural clues.[29] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[30] |

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[31][32][33] Obtaining suitable crystals for X-ray analysis is often a crucial yet challenging step.

-

Protocol for Crystal Growth:

-

Dissolve the purified oxazole derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, vapor diffusion techniques, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile anti-solvent, can be employed.

-

Visualizing Reaction Pathways and Workflows

Robinson-Gabriel Synthesis Mechanism

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis Workflow

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

Conclusion

The synthesis and characterization of novel oxazole derivatives remain a vibrant and highly rewarding area of chemical research. This guide has outlined both foundational and advanced synthetic methodologies, providing the rationale behind experimental choices to empower researchers in their synthetic endeavors. The emphasis on a robust, multi-technique characterization workflow ensures the integrity of the synthesized compounds. As the demand for novel therapeutics and functional materials continues to grow, the versatile oxazole scaffold is poised to play an increasingly critical role in addressing these challenges.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

-

Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar. [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

-

Green synthesis of oxazole derivatives using three component reactions of α-hydroxy carbonyls. ijrpp.com. [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

-

Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

5-Iii) Sem 4. Scribd. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Oxazole.pdf. CUTM Courseware. [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. [Link]

-

Fischer oxazole synthesis. Wikipedia. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

-

(PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

Multicomponent synthesis of steroidal oxazole derivatives. ResearchGate. [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Current Science. [Link]

-

Characterisation of Organic Compounds. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. [Link]

-

Fischer Oxazole Synthesis Mechanism. YouTube. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

-

Mechanism and extension of the Fischer oxazole synthesis. Journal of the Chemical Society. [Link]

-

Fischer oxazole synthesis. Semantic Scholar. [Link]

-

Mass spectrometry of oxazoles. inis.iaea.org. [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. benchchem.com [benchchem.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. synarchive.com [synarchive.com]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 218. Mechanism and extension of the Fischer oxazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]

- 20. ijpsonline.com [ijpsonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 27. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. mkuniversity.ac.in [mkuniversity.ac.in]

- 33. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Initial Biological Activity Screening of 2-Phenyloxazole Compounds

Abstract

The 2-phenyloxazole scaffold is a privileged heterocyclic motif, integral to numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the initial biological activity screening of novel 2-phenyloxazole derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. We will detail field-proven, self-validating protocols for primary cytotoxicity and antimicrobial assays, provide templates for data interpretation, and explore potential mechanisms of action. This guide is intended to equip researchers, scientists, and drug development professionals with the technical accuracy and strategic insight required to efficiently identify and prioritize promising lead compounds for further development.

Introduction: The 2-Phenyloxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions respectively, is a cornerstone in modern medicinal chemistry.[3][4] Its unique physicochemical properties, including the ability to participate in hydrogen bonding, π–π stacking, and hydrophobic interactions, make it an ideal scaffold for engaging with a variety of biological targets.[5] When substituted with a phenyl group at the 2-position, the resulting 2-phenyloxazole core serves as the foundation for a multitude of pharmacologically active agents.[1]

The rationale for screening new libraries of 2-phenyloxazole compounds is well-grounded in precedent. Marketed drugs and late-stage clinical candidates containing this moiety have demonstrated efficacy against a range of diseases.[1] The inherent versatility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide focuses on the critical first step: the initial biological screen, designed to rapidly and cost-effectively identify "hits" from a compound library that warrant more intensive investigation.

Designing the Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is not a single experiment but a multi-step, logical progression known as a screening cascade. The primary goal is to efficiently triage a library of compounds, eliminating inactive molecules and prioritizing the most promising candidates for subsequent, more complex secondary and tertiary assays.

The causality behind this approach is resource management. Primary assays are typically designed for higher throughput, lower cost, and broad activity detection (e.g., general cytotoxicity). They cast a wide net to ensure no potential lead is missed. Hits from this stage are then subjected to more specific, often lower-throughput and more expensive, secondary assays that probe specific mechanisms or target engagement.

Below is a conceptual workflow for a typical initial screening cascade for 2-phenyloxazole compounds.

Caption: A logical workflow for an initial biological screening cascade.

Core Screening Protocols: In-Vitro Cytotoxicity Assessment

Given the established potential of oxazole derivatives as anticancer agents, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[4][6] The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[7][8]

Principle of the MTT Assay

The assay's trustworthiness stems from its direct measurement of metabolic activity, which in most healthy cell populations, correlates with cell viability.[8] The core principle involves the reduction of a yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[9][10] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7][10] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified, providing a direct measure of viable cells.[10]

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.

Conclusion

The initial biological activity screen is a foundational step in the drug discovery process. For novel 2-phenyloxazole compounds, a dual-pronged primary screening strategy assessing both cytotoxicity and antimicrobial activity provides a comprehensive initial evaluation of their therapeutic potential. By employing robust, validated assays like the MTT and broth microdilution methods, and by structuring the investigation within a logical screening cascade, research teams can efficiently identify and prioritize compounds. The insights gained from these initial screens, guided by an understanding of the underlying scientific principles, pave the way for the in-depth mechanistic studies required to transform a promising "hit" into a viable drug candidate.

References

- Broth microdilution assay: Significance and symbolism. (2025). Google AI Search.

- Broth Dilution Method for MIC Determin

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Henrik's Lab. (2021).

- Singh, L. P., Chawla, V., & Saraf, S. (2010).

- 13.

- MTT Assay Protocol for Cell Viability and Prolifer

- Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Singh, L. P., et al. (2010).

- Cytotoxicity MTT Assay Protocols and Methods.

- Amer, M., Mahdi, M. F., Khan, A. K., & Raauf, A. M. R. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2012). PubMed.

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv

- Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole deriv

- Oxazole-Based Compounds: Synthesis and Anti-Inflamm

- Marketed drugs containing oxazole | Download Scientific Diagram.

- SYNTHESIS OF NOVEL 2-Phenyl-1,3- Oxazole Derivatives as Non-Acidic Anti Inflammatory Agent and. (2014).

- Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2024). R Discovery.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- Zhao, D., et al. (2021).

- (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2012).

- Kakkar, S., & Narasimhan, B. (2019).

- Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl)

- A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE.

- Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives.

- A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013).

- Synthesis and microbiological activity of some novel 5- or 6-methyl-2- ( 2,4_disubstituted phenyl)

- Synthesis and anticancer activity of some novel 2-phenazinamine deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. clyte.tech [clyte.tech]

An In-Depth Technical Guide to the Solubility and Stability Evaluation of (2-Phenyloxazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of (2-Phenyloxazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role these properties play in determining the developability of a new chemical entity, this document outlines both the strategic rationale and detailed experimental protocols. We delve into methods for determining kinetic and thermodynamic solubility in physiologically relevant media and present a systematic approach to stability assessment through forced degradation studies as mandated by international regulatory guidelines. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a robust physicochemical profile for oxazole-based compounds.

Introduction: The Oxazole Moiety in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound (Figure 1) is a representative of this class, combining the oxazole core with phenyl and methanol functionalities.

Figure 1: Chemical Structure of this compound

-

IUPAC Name: this compound

-

CAS Number: 59398-98-0[1]

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

The journey of a promising hit compound to a viable drug candidate is contingent upon its physicochemical properties. Among the most crucial are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability, complicate formulation development, and yield unreliable data in biological assays.[2][3] Similarly, chemical instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[4]

This guide provides the scientific principles and actionable protocols to thoroughly characterize this compound, ensuring that subsequent development efforts are built on a solid foundation of chemical knowledge.

Physicochemical Characterization

A preliminary in-silico and experimental assessment of key physicochemical properties is the logical first step. This data provides context for the design of solubility and stability experiments.

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational tools provide valuable initial estimates for pKa and the partition coefficient (logP).[5][6]

-

pKa (Acid Dissociation Constant): The oxazole ring is weakly basic, with the nitrogen at position 3 being the site of protonation. The conjugate acid of the parent oxazole has a pKa of approximately 0.8. The substituents on this compound will influence this value, but it is expected to remain a very weak base. The hydroxyl group of the methanol substituent is a very weak acid, with an estimated pKa well outside the physiological range. Understanding the pKa is critical as it dictates the ionization state of the molecule at different pH values, which in turn profoundly impacts solubility.

-

logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A predicted logP for this compound suggests moderate lipophilicity. This is a key determinant of both solubility and permeability, influencing its behavior in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

These predicted values must be experimentally verified but serve to guide the selection of analytical methods and buffer systems for subsequent studies.

Aqueous Solubility Determination

Solubility assessment is bifurcated into two key types: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant to early discovery, reflecting the solubility of a compound precipitating from a DMSO stock solution.[2][7][8] Thermodynamic solubility is the true equilibrium solubility of the solid material and is critical for formulation and late-stage development.[9][10][11]

Causality Behind Experimental Choices

-

Choice of Media: We use Phosphate Buffered Saline (PBS) at pH 7.4 to mimic physiological conditions. Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8) are also critical for predicting behavior after oral administration.[12]

-

Equilibration Time: Kinetic assays use short incubation times (e.g., 2 hours) to reflect the rapid precipitation that can occur in in-vitro assays.[3][8] Thermodynamic assays require longer incubation (≥24 hours) to ensure a true equilibrium is reached between the solid and dissolved states.[9][13]

-

Quantification Method: A robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred method for accurate quantification, as it separates the parent compound from any potential impurities or degradants.

Experimental Workflow: Solubility Determination

The logical flow for determining solubility involves preparing the samples, allowing them to equilibrate, separating the solid from the supernatant, and quantifying the dissolved compound.

Caption: Workflow for a Forced Degradation Study.

Protocol 2: Forced Degradation Study

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. [14] * Acid Hydrolysis: 0.2 M HCl (final concentration 0.1 M). Incubate at 60°C.

-

Base Hydrolysis: 0.2 M NaOH (final concentration 0.1 M). Incubate at 60°C.

-

Oxidation: 6% H₂O₂ (final concentration 3%). Keep at room temperature.

-

Thermal: Water. Incubate at 60°C.

-

Control: Water. Keep at room temperature, protected from light.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base samples, immediately neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.

-

Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products. [4]6. Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [15]Analyze against a dark control.

Data Presentation: Stability

Summarize the degradation results in a table to provide a clear stability profile.

| Stress Condition | Reagent | Time (h) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants >0.1% | Mass Balance (%) |

| Control | Water | 48 | 100.0 | Data | Data | Data | Data |

| Acid Hydrolysis | 0.1 M HCl | 48 | 100.0 | Data | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH | 48 | 100.0 | Data | Data | Data | Data |

| Oxidation | 3% H₂O₂ | 48 | 100.0 | Data | Data | Data | Data |

| Thermal (60°C) | Water | 48 | 100.0 | Data | Data | Data | Data |

| Photolytic | ICH Q1B | - | 100.0 | Data | Data | Data | Data |

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for assessing the solubility and stability of this compound. The execution of these protocols will generate a critical data package that illuminates the compound's intrinsic physicochemical properties.

The results will directly inform key decisions in the drug development pipeline. The solubility data will guide formulation strategies to achieve adequate exposure in vivo, while the stability profile will establish preliminary storage and handling conditions and identify potential liabilities. Any significant degradation observed will necessitate the structural elucidation of impurities and an assessment of their potential toxicological impact. By systematically addressing these fundamental properties, researchers can de-risk the progression of this compound and similar oxazole-containing candidates, ensuring a more efficient and data-driven path toward clinical evaluation.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available from: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Pharma Compliance. Q1A (R2) A deep dive in Stability Studies. 2025. YouTube. Available from: [Link]

-

Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Bio-protocol. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]

-

SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJRPR. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Available from: [Link]

-

Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

-

Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

PubChem. 2-(2-Phenyl-4-oxazolyl)ethanol. Available from: [Link]

-

Thapa, S., & Schlegel, H. B. (2014). Theoretical prediction of pKa in methanol: testing SM8 and SMD models for carboxylic acids, phenols, and amines. PubMed. Available from: [Link]

-

Klicić, J. J., et al. (2021). How to Predict the pKa of Any Compound in Any Solvent. PubMed Central. Available from: [Link]

-

Yang, Q., et al. (2021). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar. Available from: [Link]

-

ResearchGate. Novel Methods for the Prediction of logP, pKa, and logD. (2025). Available from: [Link]

-

Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Available from: [Link]

-

ChemRxiv. pKa Prediction in Non-Aqueous Solvents. (2022). Available from: [Link]

-

Sahu, S. K., et al. (2021). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. RJPT. Available from: [Link]

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Available from: [Link]

-

Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available from: [Link]

-

PubChem. Methanol. Available from: [Link]

-

PubChem. (2-Ethoxythiazol-5-yl)(phenyl)methanol. Available from: [Link]

-

PubChem. 2-Phenylethanol. Available from: [Link]

Sources

- 1. 59398-98-0|this compound|BLD Pharm [bldpharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. onyxipca.com [onyxipca.com]

- 5. Theoretical prediction of pKa in methanol: testing SM8 and SMD models for carboxylic acids, phenols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Reactivity and electronic properties of the 2-phenyloxazole core

An In-Depth Technical Guide to the Reactivity and Electronic Properties of the 2-Phenyloxazole Core

Executive Summary

The 2-phenyloxazole motif is a cornerstone in modern medicinal chemistry and materials science. As a privileged heterocyclic scaffold, its unique combination of electronic properties, reactivity, and structural rigidity has led to its incorporation into a vast array of biologically active compounds and functional organic materials. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the fundamental electronic characteristics that govern the chemical behavior of the 2-phenyloxazole core. We will delve into its aromaticity, reactivity in key chemical transformations including electrophilic and nucleophilic substitutions, and its notable photophysical properties. By elucidating the causality behind its reactivity and providing practical, field-proven insights, this document serves as a comprehensive resource for the rational design and synthesis of novel 2-phenyloxazole derivatives.

Electronic Landscape of the 2-Phenyloxazole Core

Understanding the electronic nature of the 2-phenyloxazole system is paramount to predicting its reactivity and designing new molecules with desired properties. The fusion of an electron-rich phenyl ring with the π-deficient, yet aromatic, oxazole moiety creates a unique electronic environment.

Aromaticity and Electron Distribution

The oxazole ring is an aromatic heterocycle, possessing a delocalized 6π electron system.[1] However, its aromaticity is considered modest compared to analogues like thiazole, due to the high electronegativity of the oxygen atom which restricts the complete delocalization of its lone pair electrons.[1][2][3] This creates a polarized system where the nitrogen atom behaves like pyridine (electron-withdrawing) and the oxygen atom like furan (electron-donating).[1]